BenchChemオンラインストアへようこそ!

20-HEPE

TRPV1 Pain Calcium Signaling

20-HEPE (20-hydroxyeicosapentaenoic acid, CAS 116477-57-7) is an endogenous ω-hydroxylated metabolite of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA). It is biosynthesized primarily via cytochrome P450 (CYP) ω-oxidases, with human CYP4F3B being the prominent enzyme responsible for its formation.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B3026294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-HEPE
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O
InChIInChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13-
InChIKeyPPMOWWAALQWWLJ-NUKMUHRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-HEPE: A Cytochrome P450-Derived Omega-3 Metabolite with PPARα Agonist and TRPV1 Modulatory Activity for Inflammation and Pain Research


20-HEPE (20-hydroxyeicosapentaenoic acid, CAS 116477-57-7) is an endogenous ω-hydroxylated metabolite of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA) [1]. It is biosynthesized primarily via cytochrome P450 (CYP) ω-oxidases, with human CYP4F3B being the prominent enzyme responsible for its formation [1]. 20-HEPE functions as an agonist of peroxisome proliferator-activated receptor alpha (PPARα) and an activator of the murine transient receptor potential vanilloid receptor 1 (mTRPV1) [1]. As an EPA-derived oxylipin, 20-HEPE represents a distinct class of specialized pro-resolving mediator (SPM) precursors with unique pharmacological properties compared to arachidonic acid-derived counterparts.

Why 20-HEPE Cannot Be Substituted by EPA, 20-HETE, or 22-HDoHE in Targeted Research Applications


Generic substitution among ω-hydroxylated PUFAs is scientifically invalid due to profound differences in receptor pharmacology, metabolic origin, and in vivo functional outcomes. 20-HEPE is derived from the omega-3 precursor EPA via CYP4F3B, whereas 20-HETE is derived from the omega-6 precursor arachidonic acid (AA) [1]. This metabolic divergence yields distinct receptor activation profiles: 20-HEPE and 22-HDoHE exhibit significantly greater potency than 20-HETE at activating mTRPV1 in vitro [1], yet only 20-HETE induces acute mechanical nociception in vivo—20-HEPE and 22-HDoHE lack this pronociceptive activity entirely [1]. Furthermore, while all three compounds are CYP-derived ω-hydroxy PUFAs, their synthetic accessibility differs markedly; only one chemical synthesis route for 20-HEPE has been reported compared to multiple established methods for 20-HETE [2]. These receptor- and pathway-specific differences preclude any assumption of functional equivalence among these lipid mediators.

Quantitative Comparative Evidence for 20-HEPE Versus Closest Analogs


20-HEPE Exhibits Superior mTRPV1 Activation Potency Compared to 20-HETE

In a head-to-head calcium influx assay using mTRPV1-transfected HEK293 cells, both 20-HEPE and 22-HDoHE demonstrated significantly greater potency than 20-HETE at activating the murine TRPV1 channel [1]. Quantitative analysis of the calcium response area under the curve (AUC) revealed a clear rank order of activation, establishing 20-HEPE as a more efficacious mTRPV1 activator than its omega-6-derived counterpart.

TRPV1 Pain Calcium Signaling

20-HEPE Lacks Pronociceptive Activity In Vivo Unlike 20-HETE

Following intraplantar injection in naïve rats, 20-HETE produced an acute decrease in paw withdrawal thresholds in a mechanical nociceptive assay, indicating pain induction. In contrast, neither 20-HEPE nor 22-HDoHE produced any significant change in nociceptive thresholds under identical experimental conditions [1]. This functional dissociation—potent mTRPV1 activation in vitro coupled with absence of pain behavior in vivo—is a critical differentiating feature of 20-HEPE.

Nociception Pain In Vivo Pharmacology

20-HEPE Activates PPARα at 10 μM in Cell-Based Reporter Assays

20-HEPE activates peroxisome proliferator-activated receptor alpha (PPARα) in COS-7 cells expressing a luciferase reporter gene when used at a concentration of 10 μM . While direct comparative EC50 values versus other PPARα agonists are not available in the same assay system, this activity distinguishes 20-HEPE from non-PPARα-activating EPA metabolites and supports its utility as a dual-mechanism tool compound (PPARα + TRPV1).

PPARα Lipid Metabolism Inflammation

CYP4F3B Is the Predominant Human Enzyme for 20-HEPE Biosynthesis from EPA

A comparative study of human recombinant CYP4 enzymes demonstrated that CYP4F3B is the most efficient ω-hydroxylase for EPA, generating 20-HEPE as the primary metabolite [1]. Importantly, EPA and DHA were identified as the most potent inhibitors of AA conversion to 20-HETE among the PUFAs tested, suggesting that omega-3 substrates not only produce distinct metabolites (20-HEPE, 22-HDoHE) but also actively suppress the formation of pro-hypertensive 20-HETE [1].

Cytochrome P450 Lipid Metabolism Enzymology

Synthetic Accessibility of 20-HEPE Is More Limited Than 20-HETE

While multiple methods for the chemical and biosynthesis of 20-HETE have been reported, only one example of a complete chemical synthesis route for 20-HEPE exists in the literature [1]. This limited synthetic accessibility underscores the value of commercially sourced, analytically verified 20-HEPE for research applications, as in-house synthesis remains challenging and inefficient compared to 20-HETE production.

Chemical Synthesis Lipid Chemistry Method Development

Optimal Research and Industrial Applications for 20-HEPE Based on Verified Comparative Evidence


TRPV1 Channel Pharmacology Studies Requiring Activation Without Pronociceptive Confounds

20-HEPE is the preferred tool compound for investigating TRPV1-mediated calcium signaling and downstream pathways when the experimental objective requires robust channel activation without the confounding variable of acute pain induction. The direct comparative evidence demonstrates that 20-HEPE activates mTRPV1 more potently than 20-HETE in vitro, yet unlike 20-HETE, it does not produce mechanical nociception in vivo [1]. This unique pharmacological profile enables researchers to dissect TRPV1 signaling mechanisms decoupled from nociceptive behavior.

Omega-3 Versus Omega-6 Oxylipin Comparative Studies in Inflammation and Resolution

20-HEPE serves as the EPA-derived comparator to 20-HETE (AA-derived) in studies examining the divergent biological effects of omega-3 versus omega-6 ω-hydroxylated PUFAs. The enzymatic evidence confirms that CYP4F3B preferentially generates 20-HEPE from EPA while simultaneously suppressing 20-HETE formation from AA through substrate competition [1]. 20-HEPE is therefore essential for experiments designed to test the hypothesis that the beneficial effects of omega-3 fatty acids partly result from a shift in the generation of active hydroxylated metabolites [1].

PPARα Agonist Screening and Metabolic Regulation Research

As an endogenous EPA-derived PPARα agonist active at 10 μM in cell-based reporter assays [1], 20-HEPE is a valuable reference compound for screening programs evaluating natural lipid mediators as PPARα modulators. Unlike synthetic PPARα agonists (e.g., fibrates), 20-HEPE offers a physiologically relevant lipid scaffold for structure-activity relationship (SAR) studies and investigations of PPARα-mediated transcriptional regulation in metabolic and inflammatory contexts.

CYP4F3B Enzyme Activity and PUFA Metabolism Assays

20-HEPE is the authentic product standard required for quantifying CYP4F3B-mediated EPA ω-hydroxylase activity in enzyme kinetics studies, microsomal preparations, and cellular metabolism experiments. Given that CYP4F3B is the prominent human enzyme for EPA ω-hydroxylation [1], accurate measurement of 20-HEPE formation is essential for characterizing this pathway. Researchers cannot substitute other HEPE regioisomers (e.g., 18-HEPE, 19-HEPE) or 20-HETE, as these represent distinct enzymatic products with different biological activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-HEPE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.